molecular formula C15H18N4OS B2838826 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946293-83-0

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide

Número de catálogo: B2838826
Número CAS: 946293-83-0
Peso molecular: 302.4
Clave InChI: KMQOUJWNNPLRRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a heterocyclic compound featuring a fused triazolo-thiazine core substituted with a phenyl group and a butanamide side chain. Its structure combines the electron-rich triazole ring with the sulfur-containing thiazine moiety, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in oncology and infectious diseases, though its specific biological profile remains understudied compared to related analogs .

Propiedades

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-12(11-7-4-3-5-8-11)13(20)16-14-17-18-15-19(14)9-6-10-21-15/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQOUJWNNPLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Types of Reactions

2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mecanismo De Acción

The mechanism of action of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with target receptors makes it a potent pharmacophore with a bioactive profile . This interaction can inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Triazolo-Thiadiazoles vs. Triazolo-Thiazines

The triazolo-thiazine scaffold in the target compound differs from the more common triazolo-thiadiazole analogs (e.g., KA39, HTP, ITP) by replacing the thiadiazole ring with a thiazine ring. For instance:

  • KA39 (a triazolo[3,4-b]thiadiazole derivative) exhibits potent anticancer activity (GI50: 0.8–1.2 μM in prostate cancer cells) due to its nitro and sulfonamide substituents, which enhance electrophilicity and solubility .
  • In contrast, the thiazine core in 2-phenyl-N-{5H,6H,7H-triazolo-thiazin-3-yl}butanamide may confer improved membrane permeability due to reduced polarity, though this requires empirical validation.

Substituent Effects on Bioactivity

  • Phenyl vs. Pyridyl Groups: Pyridyl-substituted triazolo-thiadiazoles (e.g., compounds from ) demonstrate vasodilatory activity, attributed to hydrogen-bonding interactions with vascular targets.
  • Butanamide vs. Methoxybenzamide : The butanamide side chain in the target compound offers greater conformational flexibility compared to the rigid methoxybenzamide group in BK48052 (), which could improve binding to flexible enzyme active sites .

Pharmacokinetic and Physicochemical Properties

Property 2-phenyl-N-triazolo-thiazin-butanamide KA39 (Triazolo-Thiadiazole) BK48052 (Methoxybenzamide)
Molecular Weight ~360 (estimated) 532.46 290.34
LogP ~3.2 (predicted) 2.8 1.5
Solubility (PBS) Low Moderate High
GI50 (Cancer Cells) N/A 0.8–1.2 μM N/A

Notes:

  • The higher LogP of the target compound suggests enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • KA39’s nitro groups contribute to its cytotoxicity but may also increase metabolic instability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.